N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine
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Overview
Description
N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base.
Acetylation: The acetyl group is introduced by reacting the methoxyindole with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine is unique due to its specific structure, which combines the indole moiety with a dipeptide chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C15H17N3O5 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[[2-[[2-(5-methoxyindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H17N3O5/c1-23-11-2-3-12-10(6-11)4-5-18(12)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
BFVLLOJQDMYEPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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